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Compound of Interest

Compound Name: Copper(II) sulfate pentahydrate

Cat. No.: B052450 Get Quote

An in-depth examination of the molecular structure, crystallographic data, and experimental

determination of copper(II) sulfate pentahydrate (CuSO₄·5H₂O), tailored for researchers,

scientists, and professionals in drug development.

Copper(II) sulfate pentahydrate, a compound recognized by its vibrant blue crystals,

possesses a complex and fascinating molecular architecture. Understanding this structure is

paramount for applications ranging from materials science to pharmaceuticals, where precise

knowledge of molecular geometry influences physical and chemical properties. This technical

guide provides a detailed analysis of its crystal structure, supported by quantitative data and

the experimental protocols used for its determination.

Molecular Structure and Coordination Geometry
The crystal structure of copper(II) sulfate pentahydrate (mineral name: chalcanthite) is

characterized by a distorted octahedral geometry around the central copper(II) ion. This

arrangement is a classic example of Jahn-Teller distortion, commonly observed in d⁹ copper(II)

complexes.[1] The structure consists of polymeric chains where [Cu(H₂O)₄]²⁺ units are linked

by sulfate anions.[1]

Of the five water molecules in the formula unit, four are directly coordinated to the copper ion in

a square planar arrangement. The other two coordination sites, completing the octahedron, are

occupied by oxygen atoms from two different sulfate anions.[1] This results in two longer, axial

Cu-O bonds to the sulfate groups compared to the four shorter, equatorial Cu-O bonds to the

water molecules.[1]
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The fifth water molecule is not directly bonded to the copper ion. Instead, it is held in the crystal

lattice by hydrogen bonds, acting as a bridge between a coordinated water molecule and a

sulfate anion from an adjacent chain.[1][2] This unique arrangement explains the differential

loss of water molecules upon heating.[3]

Below is a diagram illustrating the coordination environment of the central copper(II) ion.
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Coordination sphere of the Cu(II) ion in pentahydrate form.

Crystallographic and Quantitative Data
The definitive method for determining the precise atomic arrangement and geometric

parameters of crystalline solids is Single-Crystal X-ray Diffraction. The structure of copper(II)
sulfate pentahydrate has been determined to belong to the triclinic crystal system, with the

space group P-1.[4]

The following tables summarize key quantitative data from a 2022 X-ray diffraction study

conducted at 100 K.[1]

Table 1: Unit Cell Parameters

Parameter Value

a 6.1224 (4) Å

b 10.7223 (4) Å

c 5.9681 (3) Å

α 82.35 (2) °

β 107.33 (2) °

γ 102.60 (4) °

Volume 364.02 (3) Å³

Table 2: Selected Interatomic Distances (Å)[1]
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Bond Distance (Å) Description

Cu1-O1 1.9684 (8) Equatorial Water

Cu1-O2 1.9757 (7) Equatorial Water

Cu2-O3 1.9673 (7) Equatorial Water

Cu1-O4 1.9355 (8) Equatorial Water

Cu1-O6 2.3618 (7) Axial Sulfate Oxygen

Cu1-O9 2.4100 (7) Axial Sulfate Oxygen

S1-O6 1.4751 (7) Sulfate S-O Bond

S1-O7 1.4759 (8) Sulfate S-O Bond

S1-O8 1.4910 (7) Sulfate S-O Bond

S1-O9 1.4783 (7) Sulfate S-O Bond

Table 3: Selected Bond Angles (°)[1]

Angle Value (°) Description

O1-Cu1-O2 88.30 (3) Equatorial (cis)

O1-Cu1-O2(ii) 91.70 (3) Equatorial (cis)

O3-Cu2-O4 89.60 (3) Equatorial (cis)

O3-Cu2-O4(i) 90.40 (3) Equatorial (cis)

O1-Cu1-O6 92.18 (3) Equatorial-Axial

O2-Cu1-O6 87.73 (3) Equatorial-Axial

O4-Cu2-O9 93.35 (3) Equatorial-Axial

O6-S1-O9 109.46 (4) Sulfate O-S-O

O7-S1-O8 108.83 (4) Sulfate O-S-O

(Symmetry operators: i +x,2-y,-z; ii 1-x,1-y,1-z)
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Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of the molecular structure of copper(II) sulfate pentahydrate is achieved

through Single-Crystal X-ray Diffraction (SCXRD).[5][6] This powerful analytical technique

provides precise information on unit cell dimensions, bond lengths, and bond angles.[6]

The following outlines a typical protocol for SCXRD analysis.
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1. Sample Preparation

2. Data Collection

3. Structure Solution & Refinement

Crystal Growth
(e.g., slow evaporation)

Selection of a high-quality
single crystal (0.1-0.3 mm)

Mounting on goniometer head
(e.g., using cryo-loop)

Crystal Centering
in X-ray beam

Unit Cell Determination
(auto-indexing)

Intensity Data Collection
(rotating crystal in beam)

Data Reduction
(integration, scaling, absorption correction)

Structure Solution
(solving the phase problem)

Structure Refinement
(least-squares fitting)

Model Validation
(R-factor, goodness-of-fit)

Final Structural Model
(atomic coordinates, bond lengths,
bond angles, thermal parameters)

Click to download full resolution via product page

Generalized workflow for Single-Crystal X-ray Diffraction.
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Methodology Details:

Crystal Growth and Selection: High-quality single crystals of CuSO₄·5H₂O are grown,

typically by slow evaporation from an aqueous solution. A suitable crystal, ideally 0.1-0.3 mm

in all dimensions and free of visible defects, is selected under a microscope.[7][8]

Mounting: The selected crystal is carefully mounted on a goniometer head, often using a

cryo-loop and oil to secure it. This assembly allows for the precise rotation of the crystal

during the experiment.[6][9]

Data Collection: The mounted crystal is placed on a diffractometer and cooled (e.g., to 100

K) to reduce thermal vibrations.[10] It is then exposed to a monochromatic X-ray beam. As

the crystal is rotated, a series of diffraction patterns are recorded by a detector.[5][8]

Data Processing: The raw diffraction data are processed to determine the unit cell

parameters and space group. The intensities of thousands of unique reflections are

integrated, scaled, and corrected for experimental factors like absorption.[6][7]

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct

methods or Patterson synthesis) to generate an initial electron density map and an

approximate structural model.[7]

Structure Refinement: The initial model is refined against the experimental data using least-

squares algorithms. This iterative process adjusts atomic positions, site occupancies, and

thermal displacement parameters to improve the agreement between the calculated and

observed diffraction patterns, ultimately yielding the final, precise molecular structure.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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